(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid is a chemical compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid typically involves the reaction of pyrimidine derivatives with acetic acid under specific conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit certain enzymes and modulate biological pathways, leading to their therapeutic effects . For example, they can inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid include other pyrimidine derivatives such as:
- 2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid
- 2-[(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid
Uniqueness
What sets this compound apart from other similar compounds is its specific structure and functional groups, which confer unique chemical reactivity and biological activity. Its hydroxyl group and acetic acid moiety make it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(6-oxo-1H-pyrimidin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5(10)1-4-2-7-3-8-6(4)11/h2-3H,1H2,(H,9,10)(H,7,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEPESYJQWQJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.